molecular formula C15H16ClN5O B4260708 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide

Cat. No. B4260708
M. Wt: 317.77 g/mol
InChI Key: GNXVQRCRVHVTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide, also known as AC-93253, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to several types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been shown to have other biochemical and physiological effects. For example, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been shown to inhibit the replication of the hepatitis C virus in vitro. 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide as a research tool is its specificity for CK2. This allows researchers to investigate the role of CK2 in various cellular processes without the confounding effects of off-target effects. However, one limitation of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide is its relatively low potency compared to other CK2 inhibitors. This can make it challenging to achieve complete inhibition of CK2 activity in some experimental settings.

Future Directions

There are several potential future directions for research on 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide. Another area of interest is the investigation of the role of CK2 in other diseases beyond cancer, such as inflammation and neurodegenerative disorders. Additionally, the use of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide as a tool to investigate the downstream targets of CK2 in various cellular processes could lead to new insights into the role of CK2 in health and disease.

Scientific Research Applications

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide inhibits the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In vivo studies have also demonstrated the efficacy of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide in reducing tumor growth in animal models of cancer.

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9-4-14(17)21(20-9)8-15(22)18-7-12-6-10-5-11(16)2-3-13(10)19-12/h2-6,19H,7-8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXVQRCRVHVTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.